4,14-Retro-retinol

Descripción general

Descripción

4,14-Retro-retinol is a derivative of vitamin A, belonging to the family of retro-retinoids. These compounds are known for their lipophilic signaling properties, playing crucial roles in regulating cell growth and survival. This compound, specifically, has been identified for its growth-promoting effects in various cell types .

Aplicaciones Científicas De Investigación

Target of Action

4,14-Retro-retinol primarily interacts with lymphocytes, where it promotes normal proliferation and activation. Unlike other retinoids that act through nuclear transcription factors, this compound operates at cytoplasmic or membrane sites.

Biochemical Pathways

This compound influences various biochemical pathways by interacting with enzymes and proteins involved in intracellular signaling. It has been shown to activate T lymphocytes and promote the growth of B lymphocytes at significantly lower concentrations than retinol .

Chemistry

In the field of chemistry, this compound serves as a precursor in synthesizing other retinoids and retro-retinoids. Its unique structure allows for various chemical transformations that are essential for producing biologically active compounds.

Biology

Research has demonstrated that this compound plays a crucial role in cell growth and differentiation. It has been identified as an intracellular mediator of cell proliferation, particularly in B lymphocytes. Studies have shown that it can substitute for retinol at concentrations 10-30 times lower than those required for retinol .

Medicine

The compound's potential therapeutic applications are notable, especially in cancer therapy. Its ability to regulate cell proliferation and apoptosis positions it as a candidate for further investigation in oncological research. Studies indicate that retro-retinoids like this compound exhibit lower teratogenicity compared to retinol, making them safer alternatives in developmental studies .

Industry

In industrial applications, this compound is utilized in the production of vitamin A derivatives and related compounds. Its unique properties make it valuable for developing formulations that require specific biological activities.

Immune Cell Modulation

Research has shown that this compound significantly enhances the activation of T lymphocytes by antigen receptor-mediated signals. In a study involving lymphoblastoid cell cultures, it was found to promote B lymphocyte growth effectively while maintaining low toxicity levels .

Teratogenicity Studies

A comparative study on teratogenic effects demonstrated that this compound and its analogs exhibit lower potency in inducing malformations compared to retinol. This finding suggests a safer profile for these compounds when considering developmental impacts during pregnancy .

Mecanismo De Acción

Target of Action

4,14-Retro-retinol, also known as 14-Hydroxy-4,14-retro-retinol (14-HRR), is a metabolite of vitamin A . It primarily targets lymphocytes , where it plays a crucial role in normal lymphocyte proliferation .

Mode of Action

The mode of action of this compound is different from other classes of retinoids. While retinaldehydes and retinoic acids act through nuclear transcription factors, this compound intersects with signal transduction at a cytoplasmic or membrane site . It has a mutually reversible relationship with another retro-retinoid, anhydroretinol (AR), where one can reverse the effects of the other when given in pharmacological doses . This suggests a competition for a shared receptor .

Biochemical Pathways

It is known that it is a metabolite of vitamin a . It is also suggested that it may have a second messenger role in the cytoplasmic realm

Pharmacokinetics

It is known that it is a metabolite of vitamin a

Result of Action

The primary result of this compound action is the promotion of normal lymphocyte proliferation . It is also suggested to have a role in regulating cell growth . .

Action Environment

The action environment of this compound is primarily within the cytoplasmic or membrane site of lymphocytes It is known that vitamin a metabolites can play a role in the cytoplasmic realm .

Análisis Bioquímico

Biochemical Properties

4,14-Retro-retinol interacts with various enzymes, proteins, and other biomolecules. It is involved in intracellular signaling activities

Cellular Effects

This compound influences cell function by promoting the growth of B lymphocytes and activating T lymphocytes . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may affect metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,14-Retro-retinol typically involves the conversion of retinol through a series of chemical reactions. One common method includes the oxidation of retinol to retinal, followed by a reduction process to yield this compound. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. Techniques such as chromatography and crystallization are employed to purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: 4,14-Retro-retinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions include 14-hydroxy-4,14-retro-retinol and anhydroretinol, each with distinct biological activities .

Comparación Con Compuestos Similares

14-Hydroxy-4,14-retro-retinol: Known for its growth-promoting properties.

Anhydroretinol: Acts as a natural antagonist, inducing growth arrest and apoptosis.

All-trans-13,14-dihydroretinol: Another retinoid with distinct biological functions.

Uniqueness: 4,14-Retro-retinol is unique due to its dual role in promoting cell growth and reversing the effects of growth inhibitors like anhydroretinol. This balance makes it a critical compound in studies related to cell proliferation and apoptosis .

Actividad Biológica

4,14-Retro-retinol, also known as 14-hydroxy-4,14-retro-retinol (14-HRR), is a bioactive metabolite derived from retinol (vitamin A). This compound has garnered attention due to its significant biological activities, particularly in immune cell modulation and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on immune cells, and relevant research findings.

This compound is characterized by its unique structure that differentiates it from other retinoids. It was first isolated from lymphoblastoid cell cultures and has been synthesized in various forms for research purposes. The synthesis typically involves the modification of retinol to introduce the hydroxyl group at the 14-position, yielding a compound that exhibits distinct biological properties compared to its parent molecule.

Table 1: Comparison of Retinoids

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Retinol | Vitamin A | Essential for vision, growth |

| Retinoic Acid | Active metabolite | Regulates gene expression |

| 14-HRR | Retro-retinoid | Promotes B and T cell activation |

Immune Modulation

14-HRR has been identified as a potent modulator of immune responses. Research indicates that it promotes the growth of B lymphocytes and activates T lymphocytes through antigen receptor-mediated signals. Notably, it does so at significantly lower concentrations than retinol—10 to 30 times lower—making it an efficient intracellular messenger in immune signaling pathways .

The exact mechanism of action for 14-HRR remains somewhat elusive; however, it is hypothesized to function similarly to retinoic acid by influencing transcriptional control within cells. Studies have shown that 14-HRR may act as a ligand for specific cytoplasmic or nuclear receptors, contributing to its role in cell proliferation and differentiation .

Case Studies

- B Lymphocyte Growth Assays : In vitro studies utilizing B lymphoblastoid cell lines demonstrated that 14-HRR effectively substitutes for retinol in promoting cellular growth. The optimal concentration for activity was found to be within the range of to .

- T Cell Activation : Another study highlighted the role of 14-HRR in T cell activation assays, revealing that all tested isomers (14R, 14S, and racemic mixtures) exhibited similar activities, with the 14R enantiomer showing slightly enhanced efficacy .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Concentration Range |

|---|---|---|

| B Lymphocyte Growth | Enhanced growth | |

| T Cell Activation | Increased activation | Similar across isomers |

Metabolism and Pharmacokinetics

Research has demonstrated that 14-HRR can be formed as a metabolite in vivo following the administration of retinol or retinaldehyde. In studies involving topical application on mouse skin, significant amounts of 14-HRR were detected, suggesting its relevance in skin physiology and potential therapeutic applications in dermatology .

Implications for Health

The identification of 14-HRR as an active metabolite raises important questions regarding its potential health benefits. Given its role in immune modulation, it could be explored as a therapeutic agent in conditions characterized by immune dysfunction or deficiency.

Propiedades

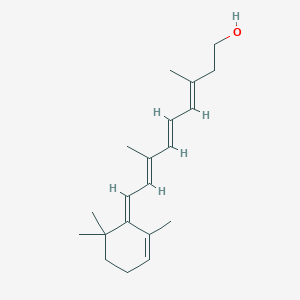

IUPAC Name |

(3E,5E,7E,9Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3/b8-6+,16-11+,17-9+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSSYLJSLZBNKE-YIAYGWAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CCCC(/C1=C/C=C(\C)/C=C/C=C(\C)/CCO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418821 | |

| Record name | 4,14-Retro-retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16729-22-9 | |

| Record name | 4,14-Retro-retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are 4,14-retro-retinoids and how do they differ from other retinoids like retinoic acid?

A1: 4,14-retro-retinoids are a class of vitamin A metabolites characterized by a unique structure where the C14 hydroxyl group is oriented towards the C9 methyl group, distinguishing them from other retinoids like retinoic acid. Unlike retinoic acid, which binds to nuclear receptors and regulates gene transcription, 4,14-retro-retinoids are thought to act on cytoplasmic or membrane targets, influencing cell signaling pathways. []

Q2: What are the key biological activities of 14-hydroxy-4,14-retro-retinol (14-HRR)?

A2: 14-HRR is a key 4,14-retro-retinoid that promotes the growth of B lymphocytes and fibroblasts in serum-free culture conditions. It has also been shown to be involved in the activation of T lymphocytes by antigen receptor-mediated signals. This suggests a role for 14-HRR in immune system regulation. [, , , ]

Q3: How does Anhydroretinol (AR), another 4,14-retro-retinoid, interact with 14-HRR?

A3: AR acts as an antagonist to 14-HRR, competitively inhibiting its growth-supportive effects on lymphocytes and fibroblasts. This suggests that both retro-retinoids might share a common target or pathway, with AR potentially blocking 14-HRR binding or activity. [, , ]

Q4: How does AR induce cell death, and how does this differ from classical apoptosis?

A4: AR induces cell death by increasing intracellular oxidative stress, leading to morphological changes like surface blebbing and ballooning, eventually causing the cell to burst. [, ] Unlike classical apoptosis, which heavily relies on gene transcription and protein synthesis, AR-induced cell death appears to be initiated and executed primarily in the cytoplasm. This suggests a novel, non-classical mechanism of apoptosis potentially involving second messenger pathways. []

Q5: How do the teratogenic effects of 14-HRR and AR compare to retinol?

A5: Studies in mice have shown that both 14-HRR and AR are significantly less potent teratogens than retinol. This lower teratogenicity might be attributed to their inability to bind and activate retinoic acid nuclear receptors, as they lack the terminal carboxylic acid group essential for this interaction. Moreover, neither 14-HRR nor AR were found to be metabolized into acidic retinoids, further supporting their reduced teratogenic potential. []

Q6: What is known about the metabolism of 14-HRR and AR?

A6: Research suggests that 14-HRR can be esterified in the liver, and interestingly, can also be synthesized from AR. [] Notably, neither 14-HRR nor AR appear to be metabolized into acidic retinoids, including retinoic acid. [] This unique metabolic profile may contribute to their distinct biological activities compared to other retinoids.

Q7: Can 14-HRR be found naturally, and have its enantiomers been studied?

A7: Yes, 14-HRR is a naturally occurring metabolite of retinol found in various cell lines, including human B lymphocytes. [, , ] Studies have successfully synthesized and characterized both the (14R)- and (14S)-enantiomers of 14-HRR. Interestingly, both enantiomers, along with the racemic mixture, display similar biological activity in B cell survival and T cell activation assays. [] Further research is needed to definitively determine if a specific enantiomer is the true ligand for the target receptor and to fully characterize this protein.

Q8: What is the role of retinol dehydratase in the formation of AR?

A8: Retinol dehydratase is an enzyme that catalyzes the conversion of retinol to AR. [] This enzyme has a high affinity for retinol and is the first identified enzyme capable of utilizing free retinol at physiological concentrations. [] Its identification and characterization have provided valuable insights into the metabolic pathway of AR formation.

Q9: What are some of the analytical methods used to study 4,14-retro-retinoids?

A9: Various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to identify, quantify, and study the metabolism of 4,14-retro-retinoids in biological samples. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.